5-chloro-2-(ethylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(ethylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with chloro, ethylsulfanyl, and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo chlorination, thiolation, and amination reactions under controlled conditions. Common reagents used in these reactions include thionyl chloride, ethyl mercaptan, and various amines. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(ethylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl groups can yield sulfoxides or sulfones, while substitution of the chloro group can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-chloro-2-(ethylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-ethylsulfanyl-benzothiazole: Similar structure but with a benzothiazole ring instead of a pyrimidine ring.
5-chloro-2-(dimethylamino)ethylsulfanyl-pyrimidine-4-carboxylic acid: Similar structure but with a dimethylamino group instead of an ethylsulfanyl group.
Uniqueness
5-chloro-2-(ethylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is unique due to the presence of both ethylsulfanyl and thiadiazolyl groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12ClN5OS3 |
---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C11H12ClN5OS3/c1-3-19-9-13-5-6(12)7(14-9)8(18)15-10-16-17-11(21-10)20-4-2/h5H,3-4H2,1-2H3,(H,15,16,18) |
InChI Key |
INYSZYFWMKPSNO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.